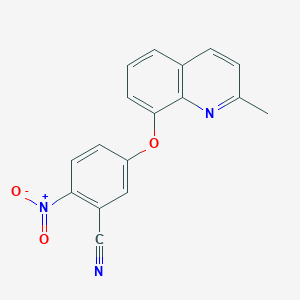

5-(2-Methylquinolin-8-yl)oxy-2-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(2-Methylquinolin-8-yl)oxy-2-nitrobenzonitrile” is a chemical compound with the CAS number 1024068-66-3 . It’s also known as "5-(2-METHYL(8-QUINOLYLOXY))-2-NITROBENZENECARBONITRILE" .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, is a topic of interest in medicinal chemistry research . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The synthesis of these compounds often involves condensation reactions .Scientific Research Applications

Synthesis and Chemical Properties

5-(2-Methylquinolin-8-yl)oxy-2-nitrobenzonitrile, a compound with potential relevance in the field of medicinal chemistry, can be linked to research focused on the synthesis and characterization of similar heterocyclic compounds. For instance, the synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one demonstrates a method for creating compounds with a related structural motif, utilizing a microwave-assisted alternative synthesis from commercially available precursors (Glossop, 2007). This method, which includes hydrolysis of a nitrile group followed by lactamization under elevated temperatures, could potentially be adapted for the synthesis of this compound.

Corrosion Inhibition

The study of 8-hydroxyquinoline derivatives, which share a similar quinoline core with this compound, reveals their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. This research underlines the utility of quinoline derivatives in protecting metal surfaces from corrosive environments, suggesting that this compound could also have applications in corrosion inhibition due to its structural features (Rbaa et al., 2019).

Photophysical Properties

The photophysical properties of hydroxyquinolines, like the excited state proton transfer in 8-hydroxy-5-nitroquinoline, provide insights into the behavior of similar compounds under light exposure. These studies contribute to the understanding of how this compound might react to light, potentially offering applications in photochemistry and the development of light-responsive materials (Wang et al., 2022).

Intramolecular Charge Transfer

Research on intramolecular charge transfer (ICT) with planarized aminobenzonitrile derivatives indicates that compounds like this compound could exhibit dual fluorescence or efficient ICT processes. This property is essential for applications in fluorescent probes and sensors, where specific light absorption and emission characteristics are required (Zachariasse et al., 2004).

Antimicrobial Activity

The antimycoplasmal activity of chelating agents such as nitroxoline and its derivatives, which are structurally related to this compound, demonstrates the potential antimicrobial applications of such compounds. This research suggests the possibility of developing new antimicrobial agents based on the quinoline core structure (Murugasu-Oei & Dick, 2001).

Properties

IUPAC Name |

5-(2-methylquinolin-8-yl)oxy-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3/c1-11-5-6-12-3-2-4-16(17(12)19-11)23-14-7-8-15(20(21)22)13(9-14)10-18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSLUPOLPYRLGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC3=CC(=C(C=C3)[N+](=O)[O-])C#N)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B2716832.png)

![4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2716834.png)

![5-(3-methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2716844.png)

![ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate](/img/structure/B2716854.png)